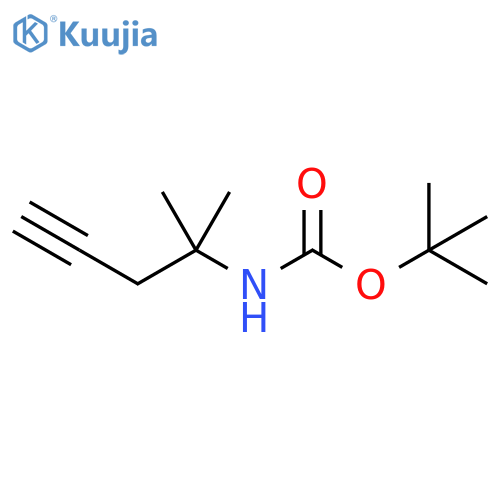

Cas no 1449201-22-2 (tert-butyl (2-methylpent-4-yn-2-yl)carbamate)

tert-butyl (2-methylpent-4-yn-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2-methylpent-4-yn-2-yl)carbamate

- Carbamic acid, N-(1,1-dimethyl-3-butyn-1-yl)-, 1,1-dimethylethyl ester

- 1449201-22-2

- tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate

- EN300-6294428

-

- インチ: 1S/C11H19NO2/c1-7-8-11(5,6)12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13)

- InChIKey: ZVOUGGBSJKMVLR-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC(C)(C)CC#C

計算された属性

- せいみつぶんしりょう: 197.141578849g/mol

- どういたいしつりょう: 197.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 0.956±0.06 g/cm3(Predicted)

- ふってん: 274.7±23.0 °C(Predicted)

- 酸性度係数(pKa): 11.90±0.46(Predicted)

tert-butyl (2-methylpent-4-yn-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6294428-0.05g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 0.05g |

$186.0 | 2025-03-15 | |

| Enamine | EN300-6294428-2.5g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 2.5g |

$1568.0 | 2025-03-15 | |

| Enamine | EN300-6294428-5.0g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 5.0g |

$2318.0 | 2025-03-15 | |

| Enamine | EN300-6294428-0.5g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 0.5g |

$624.0 | 2025-03-15 | |

| Enamine | EN300-6294428-0.25g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 0.25g |

$396.0 | 2025-03-15 | |

| Enamine | EN300-6294428-1.0g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 1.0g |

$800.0 | 2025-03-15 | |

| Enamine | EN300-6294428-0.1g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 0.1g |

$277.0 | 2025-03-15 | |

| Enamine | EN300-6294428-10.0g |

tert-butyl N-(2-methylpent-4-yn-2-yl)carbamate |

1449201-22-2 | 95.0% | 10.0g |

$3438.0 | 2025-03-15 |

tert-butyl (2-methylpent-4-yn-2-yl)carbamate 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

tert-butyl (2-methylpent-4-yn-2-yl)carbamateに関する追加情報

Introduction to Tert-butyl (2-methylpent-4-yn-2-yl)carbamate (CAS No. 1449201-22-2)

Tert-butyl (2-methylpent-4-yn-2-yl)carbamate, with the chemical formula C11H16O2 and CAS number 1449201-22-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of tert-butyl (2-methylpent-4-yn-2-yl)carbamate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structure of this compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-methylpent-4-yn-2-yl group. The presence of the alkyne functionality in the side chain introduces a high degree of reactivity, making it a versatile building block for organic synthesis. This reactivity has been exploited in various synthetic pathways, enabling the construction of intricate molecular architectures that are otherwise challenging to achieve.

In recent years, there has been growing interest in exploring the pharmacological potential of carbamate derivatives. Tert-butyl (2-methylpent-4-yn-2-yl)carbamate has been investigated for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could translate into therapeutic benefits. For instance, its ability to interact with specific binding sites has been hypothesized to contribute to its anti-inflammatory properties.

The synthesis of tert-butyl (2-methylpent-4-yn-2-yl)carbamate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the 2-methylpent-4-yne precursor, followed by its reaction with a carbamate source in the presence of a suitable catalyst. This reaction sequence underscores the importance of choosing appropriate reagents and conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these synthetic steps.

One of the most compelling aspects of tert-butyl (2-methylpent-4-yn-2-yl)carbamate is its role as a scaffold for drug discovery. Medicinal chemists have leveraged its structural flexibility to design derivatives with enhanced pharmacological activity. For example, modifications at the alkyne position have been explored to improve binding affinity and metabolic stability. These efforts have led to the identification of novel compounds with promising preclinical profiles.

The application of computational chemistry has further accelerated the development of tert-butyl (2-methylpent-4-yn-2-yl)carbamate-based drugs. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have guided the optimization of its structure to maximize efficacy while minimizing off-target effects. Such computational approaches are integral to modern drug design, enabling researchers to predict and refine molecular properties before experimental validation.

In addition to its pharmaceutical applications, tert-butyl (2-methylpent-4-yn-2-yl)carbamate has shown potential in material science. Its unique chemical composition makes it suitable for use in polymer synthesis and functional materials. Researchers have explored its incorporation into polymers to enhance thermal stability and mechanical strength. These studies highlight the broad utility of this compound beyond traditional pharmaceuticals.

The future prospects for tert-butyl (2-methylpent-4-yn-2-yll)carbamate are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Advances in green chemistry principles are also being integrated into its production, emphasizing sustainable practices that reduce environmental impact. Such innovations are crucial for ensuring that compounds like this one can be produced efficiently while adhering to regulatory standards.

In conclusion, tert-butyl (2-methylpent-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l)-l))carbamate (CAS No.

1449201-22-2 (tert-butyl (2-methylpent-4-yn-2-yl)carbamate) 関連製品

- 1261444-50-1(2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine)

- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)

- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)

- 2138550-84-0(2-chloro-1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one)

- 52890-71-8(4-(4-CHLOROPHENETHYL)BENZENOL)

- 1443980-24-2(N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

- 1691952-99-4(3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid)

- 66424-91-7(2-(chloromethyl)-4-methyl-1-nitrobenzene)

- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)

- 1314676-48-6(2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile)